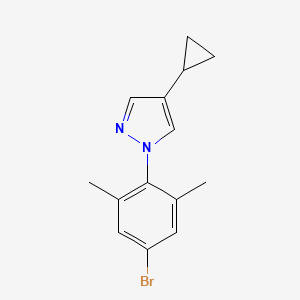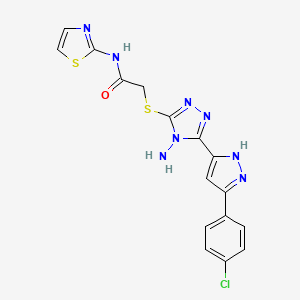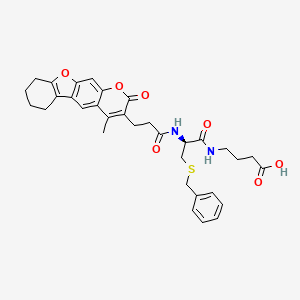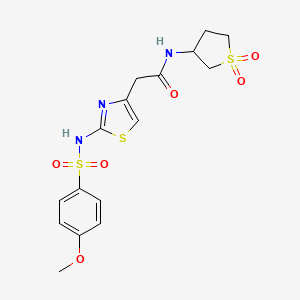
O-Ethenyl dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethenyl dimethylcarbamothioate: is an organic compound with the molecular formula C5H9NOS It is a derivative of carbamothioic acid and is characterized by the presence of an ethenyl group attached to the oxygen atom and a dimethylcarbamothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethenyl dimethylcarbamothioate typically involves the reaction of dimethylthiocarbamoyl chloride with an appropriate alcohol under controlled conditions. One common method includes the use of a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer adaptor. The reaction is carried out in a nitrogen atmosphere using dimethylformamide as the solvent. The reaction mixture is warmed to an internal temperature of 50°C, and the dimethylthiocarbamoyl chloride is added dropwise, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization and vacuum drying.
Analyse Chemischer Reaktionen
Types of Reactions: O-Ethenyl dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Substituted carbamothioates.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-Ethenyl dimethylcarbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and is employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting cholinesterase enzymes, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s .
Industry: The compound is used in the production of pesticides and fungicides due to its ability to inhibit specific enzymes in pests and fungi. It is also explored for its potential use in the development of new pharmaceuticals and agrochemicals .
Wirkmechanismus
O-Ethenyl dimethylcarbamothioate exerts its effects primarily through the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to neurotransmission and enzyme regulation .
Vergleich Mit ähnlichen Verbindungen
- O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
- O-(4-Formylphenyl) dimethylcarbamothioate
- O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate
Uniqueness: O-Ethenyl dimethylcarbamothioate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits higher selectivity and potency as a cholinesterase inhibitor, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
919477-03-5 |
|---|---|
Molekularformel |
C5H9NOS |
Molekulargewicht |
131.20 g/mol |
IUPAC-Name |
O-ethenyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H9NOS/c1-4-7-5(8)6(2)3/h4H,1H2,2-3H3 |
InChI-Schlüssel |
DMKRETQGFJJSGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)
![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)




![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)

